Varenicline tartrate is classified as a prescription medication and falls under the category of smoking cessation aids. It is marketed under the brand name Chantix, among others. The compound's empirical formula is , with a molecular weight of approximately 361.35 Daltons. The International Union of Pure and Applied Chemistry name for varenicline tartrate is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) .
The synthesis of varenicline tartrate involves multiple steps that include the formation of the base compound followed by the salt formation with tartaric acid. One notable method described in patents involves dissolving varenicline in water, adding toluene, and employing a series of purification steps including basification with sodium hydroxide and subsequent crystallization from methanol to obtain high-purity varenicline tartrate .
The process can be summarized as follows:
Purity levels greater than 99% can be achieved through this method .
The molecular structure of varenicline tartrate consists of a bicyclic core structure typical of many alkaloids, featuring a pyrazino-benzazepine framework. The structural formula can be represented as follows:
The compound has distinct stereochemistry due to its chiral centers at positions 2 and 3 of the dihydroxybutanedioate moiety .
Varenicline tartrate does not undergo significant chemical reactions under standard conditions but can participate in reactions typical for amines and carboxylic acids due to the presence of functional groups such as hydroxyls and carboxylates in its structure.
Key reactions include:
The stability of the compound can be assessed using techniques such as differential scanning calorimetry and powder X-ray diffraction .
Varenicline tartrate acts primarily by selectively binding to nicotinic acetylcholine receptors in the brain. It functions as a partial agonist at these receptors, which means it activates them but produces a lower response compared to nicotine itself. This mechanism helps alleviate withdrawal symptoms while simultaneously reducing the pleasurable effects that nicotine would typically provide.
The pharmacological effects include:
Data from clinical studies indicate that varenicline significantly increases the rate of smoking cessation compared to placebo treatments .
Varenicline tartrate appears as a white crystalline solid with good solubility in water and methanol. Its melting point is typically around 190-200 degrees Celsius. Key physical properties include:
Chemical properties involve stability under normal storage conditions but may degrade under extreme temperatures or humidity .
Varenicline tartrate is primarily used in clinical settings for smoking cessation therapies. Its efficacy has been documented extensively in clinical trials, making it a cornerstone treatment for nicotine dependence.
In addition to its therapeutic applications, it serves as a subject of study in pharmacological research aimed at understanding nicotine addiction mechanisms and developing new treatments for related disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: